molecular formula C16H24N2O2S B11802730 tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11802730
M. Wt: 308.4 g/mol
InChI Key: XPIPGDFAEHZSQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine ring substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the pyridine ring and the tert-butyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as chromatography and crystallization ensures the compound is produced with high yield and purity. Safety measures are also implemented to handle the chemicals and reactions involved in the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(pyridin-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
  • tert-Butyl 4-((6-methoxy-2-(methylthio)pyrimidin-4-yl)amino)piperidine-1-carboxylate

Uniqueness

tert-Butyl 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is unique due to the presence of the methylthio group on the pyridine ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. The methylthio group can participate in specific interactions and reactions, making this compound valuable for various applications.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-11-6-5-9-13(18)12-8-7-10-17-14(12)21-4/h7-8,10,13H,5-6,9,11H2,1-4H3

InChI Key

XPIPGDFAEHZSQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)SC

Origin of Product

United States

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